4-Bromo-2-chloro-1-(chloromethoxy)benzene
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Overview
Description
4-Bromo-2-chloro-1-(chloromethoxy)benzene is an organic compound with the molecular formula C7H5BrCl2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and chloromethoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-(chloromethoxy)benzene typically involves the halogenation of benzene derivatives. One common method is the bromination and chlorination of 1-(chloromethoxy)benzene. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes controlled halogenation reactions under specific temperature and pressure conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-1-(chloromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding phenols or quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Scientific Research Applications
4-Bromo-2-chloro-1-(chloromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-1-(chloromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The electron-withdrawing groups on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products . The pathways involved include the initial addition of a nucleophile to the aromatic ring, followed by the elimination of a halide anion .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: This compound has a similar structure but with an ethoxybenzyl group instead of a chloromethoxy group.
1-Bromo-4-chlorobenzene: A simpler compound with only bromine and chlorine substituents on the benzene ring.
2-Bromo-4-chloro-1-(chloromethyl)benzene: Similar in structure but with a chloromethyl group instead of a chloromethoxy group.
Uniqueness
4-Bromo-2-chloro-1-(chloromethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with a chloromethoxy group. This combination of substituents provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H5BrCl2O |
---|---|
Molecular Weight |
255.92 g/mol |
IUPAC Name |
4-bromo-2-chloro-1-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-1-2-7(11-4-9)6(10)3-5/h1-3H,4H2 |
InChI Key |
MLCPILJTQZQUAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCl |
Origin of Product |
United States |
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